Noscapine N-Oxide Hydrochloride

Description

Contextual Background of Noscapine (B1679977) Derivatives in Biomedical Research

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as an antitussive (cough suppressant). acs.orggoogle.com Unlike many other opioids, it lacks significant analgesic, sedative, or euphoric effects, making it a safer alternative for cough relief. nih.gov

In the late 1990s, a pivotal discovery revealed that noscapine possesses antimitotic properties, meaning it can inhibit cell division. tocris.com This finding sparked a wave of research into its potential as a cancer therapeutic. monash.educancer.gov Studies have shown that noscapine interacts with microtubules, essential components of the cell's skeleton, disrupting their dynamics and leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. tocris.commonash.edunih.gov

This promising anticancer activity, however, is often accompanied by the need for relatively high doses to be effective. This has driven the development of a wide array of noscapine derivatives, or "noscapinoids," with the goal of improving potency, bioavailability, and specificity. cancer.gov Modifications have been made at various positions on the noscapine molecule, leading to analogues with enhanced anticancer properties. acs.orgcolab.wsorganic-chemistry.org For instance, brominated and amino-substituted derivatives have shown increased efficacy against various cancer cell lines. acs.orgcolab.ws The overarching goal of this extensive synthetic effort is to create novel therapeutic agents that are more effective and have fewer side effects than existing treatments. cancer.gov

Rationale for Investigating Noscapine N-Oxide Hydrochloride

The investigation into this compound is a logical progression in the field of noscapinoid research. The primary rationale for its synthesis and study is the pursuit of improved pharmacological properties over the parent noscapine molecule.

One of the key motivations for creating the N-oxide derivative is to potentially enhance water solubility and alter the electronic properties of the molecule. The formation of an N-oxide by oxidizing the tertiary amine in the noscapine structure can lead to a more polar compound. nih.gov This increased polarity could translate to better bioavailability and different interactions with biological targets.

The subsequent formation of a hydrochloride salt further aims to improve solubility and stability, which are crucial characteristics for a drug candidate. Noscapine itself is poorly soluble in water, which can limit its clinical application. colab.ws By converting it to a hydrochloride salt, researchers can create a more readily dissolvable form, potentially leading to better absorption and distribution in the body.

The addition of an oxygen atom to form the N-oxide also introduces a new functional group that can participate in different biological interactions, potentially leading to altered efficacy or a different spectrum of activity compared to noscapine. The chemical formula for Noscapine is C22H23NO7, while the formula for Noscapine N-Oxide is C22H23NO8, reflecting this additional oxygen atom.

Scope and Research Trajectories Pertaining to this compound

The research trajectories for this compound, while still in the early stages, are expected to follow a path similar to that of other promising noscapine derivatives. The primary focus is on evaluating its potential as an anticancer agent.

Key Research Areas:

Antiproliferative Activity: A fundamental area of investigation is to determine the efficacy of this compound in inhibiting the growth of various cancer cell lines. This involves in vitro studies to measure its IC50 values (the concentration required to inhibit 50% of cell growth) against a panel of cancer cells, including those resistant to standard chemotherapies.

Mechanism of Action Studies: Researchers will likely investigate whether this compound retains the microtubule-modulating activity of its parent compound. Studies will aim to elucidate its precise binding site on tubulin and how it affects microtubule dynamics. Furthermore, investigations into other potential mechanisms of action, such as the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression, will be crucial.

Pharmacokinetic Profiling: A significant research trajectory will involve characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential to understand how the body processes the compound and to determine its potential for oral administration. The enhanced solubility of the hydrochloride salt is expected to be a key factor in these evaluations.

In Vivo Efficacy: Promising in vitro results would pave the way for in vivo studies using animal models of cancer. These studies are critical for assessing the compound's ability to shrink tumors and improve survival in a living organism.

The ultimate goal of this research is to determine if this compound offers a significant therapeutic advantage over noscapine and other existing anticancer drugs, potentially leading to the development of a novel and effective cancer treatment.

Structure

3D Structure of Parent

Properties

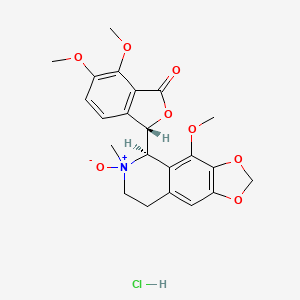

Molecular Formula |

C22H24ClNO8 |

|---|---|

Molecular Weight |

465.9 g/mol |

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one;hydrochloride |

InChI |

InChI=1S/C22H23NO8.ClH/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+,23?;/m1./s1 |

InChI Key |

NBUGJFAWLMEDRD-SQYDCFKDSA-N |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Noscapine N Oxide Hydrochloride

Precursor Chemistry and Starting Materials for Noscapine (B1679977) N-Oxide Synthesis

The primary precursor for the synthesis of Noscapine N-Oxide is noscapine (also known as narcotine). wikipedia.orgnih.gov Noscapine is a benzylisoquinoline alkaloid that can be isolated from the opium poppy (Papaver somniferum) or produced through total synthesis or biotechnological methods. wikipedia.orgnih.govgoogle.com The biosynthesis of noscapine in yeast has been achieved, providing a potential alternative to extraction from plant sources. nih.gov

The chemical structure of noscapine, with its tertiary amine, is the key feature that allows for the synthesis of its N-oxide derivative. For derivatization studies, a common starting material is N-nornoscapine , which is synthesized from noscapine via a demethylation reaction. acs.orgnih.gov This intermediate allows for the introduction of various functional groups at the nitrogen position. nih.govmonash.edu

Oxidation Reactions and Stereoselective Synthesis of Noscapine N-Oxide

The conversion of noscapine to Noscapine N-Oxide is achieved through an oxidation reaction that targets the tertiary amine group. This transformation introduces an oxygen atom onto the nitrogen, forming the N-oxide functionality.

Common oxidizing agents used for the N-oxidation of tertiary amines include:

Hydrogen peroxide (H₂O₂) : This is a frequently used oxidant, often in the presence of a catalyst or in a suitable solvent system. acs.orgnih.govnih.gov The reaction with H₂O₂ can sometimes be slow, necessitating an excess of the oxidant to drive the reaction to completion. nih.gov

meta-Chloroperoxybenzoic acid (m-CPBA) : m-CPBA is a versatile and effective reagent for the N-oxidation of various heterocyclic compounds. nih.govgoogle.comarkat-usa.org A modified literature procedure for the synthesis of a noscapine analog N-oxide employed m-CPBA at a low temperature (-5 °C). nih.gov

Other peroxy acids and reagents : Other reagents like sodium percarbonate and urea-hydrogen peroxide (UHP) have also been utilized for N-oxide synthesis in different contexts. organic-chemistry.org

The stereochemistry of the starting noscapine molecule is an important consideration. Natural noscapine possesses a specific stereoconfiguration, and the oxidation to the N-oxide typically proceeds with retention of this configuration. However, detailed studies on the stereoselective synthesis of Noscapine N-Oxide are not extensively reported in the provided search results.

Salt Formation Strategies: Hydrochloride Preparation and Optimization

Once Noscapine N-Oxide is synthesized, it is often converted into a salt form to improve its stability, solubility, and handling properties. The hydrochloride salt is a common choice for amine-containing pharmaceutical compounds.

The preparation of Noscapine N-Oxide Hydrochloride involves reacting the Noscapine N-Oxide base with hydrochloric acid (HCl) . Key considerations in this process include: researchgate.net

Solvent Selection : The choice of solvent is crucial for efficient salt formation and precipitation. Solvents like acetone (B3395972) or ethyl acetate (B1210297) are often used. researchgate.net The use of an acid-inert solvent is important to prevent unwanted side reactions. researchgate.net

pH Control : Careful control of the pH is necessary to ensure complete salt formation without causing degradation of the product. researchgate.net

Inducing Precipitation : In some cases, the addition of a co-solvent, such as water, may be required to induce the precipitation of the hydrochloride salt. researchgate.net However, this can sometimes lead to yield loss. researchgate.net

Temperature : The temperature at which the salt formation is carried out can influence the crystal form and purity of the final product. researchgate.net

A general method involves dissolving the noscapine base in a suitable solvent and then adding a slight excess of concentrated HCl. researchgate.net Passing dry HCl gas through a solution of the compound in a dry solvent is another potential method. researchgate.net

Purification Techniques for this compound Synthesis

The purification of this compound is essential to remove any unreacted starting materials, byproducts from the oxidation reaction, and other impurities. Common purification techniques include:

Recrystallization : This is a standard method for purifying solid crystalline compounds. The choice of solvent or solvent system is critical for obtaining high-purity crystals.

Chromatography : Techniques like column chromatography can be employed to separate the desired product from impurities based on their differential adsorption to a stationary phase. High-performance liquid chromatography (HPLC) is a powerful analytical tool to assess purity and can also be used for preparative purification. researchgate.net

Filtration and Washing : After precipitation or crystallization, the solid product is collected by filtration and washed with a suitable solvent to remove soluble impurities. google.comgoogle.com

A patent describes a purification process for narcotine (noscapine) that involves forming an aqueous isopropanol (B130326) solution and adjusting the pH with a strong base to remove impurities. google.comwipo.int While this is for the precursor, similar principles of pH adjustment and solvent washing can be applied to the purification of its derivatives.

Yield Optimization and Scalability Considerations in this compound Production

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the potential large-scale production of this compound.

Yield Optimization strategies may include:

Reaction Conditions : Systematically varying parameters such as temperature, reaction time, and stoichiometry of reagents to find the optimal conditions for the oxidation and salt formation steps.

Catalyst Selection : For reactions involving catalysts, screening different catalysts can significantly impact the yield and reaction rate.

Minimizing Side Reactions : Understanding and controlling potential side reactions, such as over-oxidation or degradation of the product, is key to maximizing the yield.

Scalability Considerations involve:

Reagent Cost and Availability : The cost and availability of starting materials and reagents become increasingly important at larger scales.

Process Safety : The safety of the chemical processes, including the handling of potentially hazardous reagents like strong acids and oxidizers, must be carefully evaluated and managed. nih.gov

Equipment : Ensuring that the necessary equipment for large-scale reactions, separations, and purifications is available.

Waste Management : Developing an environmentally friendly and cost-effective plan for managing waste streams generated during the synthesis.

The development of biosynthetic routes for noscapine production in yeast could significantly impact the scalability and cost-effectiveness of producing its derivatives in the future. nih.gov

Advanced Structural Elucidation and Conformational Analysis of Noscapine N Oxide Hydrochloride

Spectroscopic Characterization of Noscapine (B1679977) N-Oxide Hydrochloride

Spectroscopic techniques are indispensable in the structural elucidation of novel compounds. For Noscapine N-Oxide Hydrochloride, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and UV-Visible spectroscopy provides a detailed picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the definitive structural assignment of organic molecules. While specific NMR data for this compound is not extensively published, a detailed analysis can be inferred from the well-documented spectra of Noscapine Hydrochloride and the known effects of N-oxidation on chemical shifts. researchgate.netbmrb.io

The 1H NMR spectrum of Noscapine Hydrochloride in DMSO-d6 shows characteristic signals for its various protons. researchgate.net Upon N-oxidation, significant downfield shifts are anticipated for the protons on the N-methyl group and the adjacent methylene (B1212753) and methine protons of the isoquinoline (B145761) ring system due to the deshielding effect of the N-oxide functionality.

Similarly, the 13C NMR spectrum of Noscapine Hydrochloride, which has been thoroughly assigned, would exhibit predictable changes upon N-oxidation. bmrb.io The carbon atoms directly bonded to the nitrogen (the N-methyl carbon and the carbons at positions 1 and 3 of the isoquinoline ring) are expected to experience the most significant downfield shifts.

A comparative analysis of the expected chemical shifts for this compound with the experimental data for Noscapine Hydrochloride is presented below.

Table 1: Comparison of Key 1H and 13C NMR Chemical Shifts (ppm) for Noscapine Hydrochloride and Expected Shifts for this compound in DMSO-d6.

| Atom | Noscapine Hydrochloride (Experimental) researchgate.net | This compound (Expected) |

|---|---|---|

| N-CH3 (1H) | ~2.43 | > 2.43 (Downfield Shift) |

| H-1 (1H) | ~4.23 | > 4.23 (Downfield Shift) |

| H-3 (1H) | ~2.28, 2.54 | > 2.28, 2.54 (Downfield Shift) |

| N-CH3 (13C) | ~45.5 | > 45.5 (Downfield Shift) |

| C-1 (13C) | ~60.4 | > 60.4 (Downfield Shift) |

| C-3 (13C) | ~48.9 | > 48.9 (Downfield Shift) |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial in confirming the full assignment of the this compound structure by establishing proton-proton and proton-carbon correlations throughout the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition.

The molecular formula of Noscapine N-Oxide is C22H23NO8, with a calculated monoisotopic mass of 429.1424 g/mol . nih.gov The hydrochloride salt would have a molecular formula of C22H24ClNO8. Electrospray ionization (ESI) would be the preferred method for generating the protonated molecule [M+H]+.

The fragmentation pattern of Noscapine N-Oxide is expected to be distinct from that of noscapine. Studies on the fragmentation of noscapine derivatives show characteristic losses. nih.gov For Noscapine N-Oxide, key fragmentation pathways would likely involve the loss of the N-oxide oxygen atom, followed by fragmentation patterns similar to noscapine itself, including the cleavage of the bond between the isoquinoline and phthalide (B148349) moieties. The major fragment ions for noscapine are observed at m/z 220 (the cotarnine (B190853) fragment) and m/z 193 (the meconine fragment). nih.gov

Table 2: Predicted Key Mass Spectrometric Fragments for this compound.

| m/z (Predicted) | Identity |

|---|---|

| 430.1497 | [M+H]+ of Noscapine N-Oxide |

| 414.1549 | [M+H-O]+ (loss of oxygen from N-oxide) |

| 220.0968 | Cotarnine fragment |

| 193.0501 | Meconine fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule. The IR spectrum of an alkaloid N-oxide is characterized by a strong absorption band corresponding to the N-O stretching vibration, typically appearing in the range of 928-971 cm-1. researchgate.netmdpi.com This would be a key diagnostic peak to differentiate this compound from its parent compound.

Other characteristic vibrational modes for this compound would include the C=O stretch of the lactone ring (around 1760 cm-1), C-O stretching vibrations for the ether and acetal (B89532) groups, and aromatic C-H and C=C stretching and bending vibrations. nih.gov The presence of the hydrochloride would likely influence the hydrogen bonding environment and may cause shifts in the positions of certain absorption bands, particularly those associated with the N-oxide and nearby functional groups.

Table 3: Key Infrared Absorption Bands for Noscapine and Expected Bands for this compound.

| Functional Group | Noscapine (cm-1) nih.gov | This compound (Expected, cm-1) |

|---|---|---|

| C=O (Lactone) | ~1759 | ~1760 |

| C-O-C (Ether/Acetal) | 1000-1300 | 1000-1300 |

| Aromatic C-H/C=C | 700-900, 1400-1600 | 700-900, 1400-1600 |

| N-O Stretch | N/A | 928-971 researchgate.netmdpi.com |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV spectrum of noscapine in methanol (B129727) typically exhibits absorption maxima around 291 nm and 310 nm, corresponding to π-π* transitions within the aromatic rings. researchgate.net The introduction of the N-oxide group, being an auxochrome, is expected to cause a slight bathochromic (red) shift in these absorption bands. The exact positions of the maxima for this compound would also be influenced by the solvent and pH. Studies on other noscapine derivatives have shown shifts in the absorption spectra upon modification of the core structure. researchgate.net

X-ray Crystallography and Solid-State Structural Determination of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and torsional angles. While the crystal structure of noscapine itself has been determined, and structures of some of its analogues have been reported, a specific crystal structure for this compound is not available in the public domain. researchgate.net

A hypothetical crystallographic study of this compound would be expected to reveal the conformation of the isoquinoline and phthalide ring systems relative to each other. The presence of the N-oxide would introduce changes to the local geometry around the nitrogen atom, likely adopting a tetrahedral-like arrangement. Furthermore, the hydrochloride salt would participate in hydrogen bonding interactions, likely with the N-oxide oxygen atom, which would significantly influence the crystal packing.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on this compound

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry of a molecule. Noscapine has two chiral centers, and its chiroptical properties are well-documented.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD and can also be used to determine the absolute configuration of chiral molecules.

While specific CD and ORD data for this compound are not found in the reviewed literature, studies on other isoquinoline alkaloids demonstrate the utility of these techniques in establishing stereochemical relationships. nih.gov

Conformational Dynamics and Stereochemical Stability of this compound

The conformational dynamics and stereochemical stability of this compound are dictated by its complex polycyclic structure, the presence of multiple stereocenters, and the introduction of the N-oxide functional group. The parent noscapine molecule is a phthalideisoquinoline alkaloid with a specific three-dimensional arrangement. The formation of the N-oxide, by oxidation of the tertiary nitrogen atom within the isoquinoline ring system, adds another layer of structural complexity.

The stereochemical stability of this compound is generally high under standard conditions. The chiral centers on the carbon skeleton of the parent noscapine are configurationally stable. The new stereocenter at the nitrogen atom in the N-oxide is also typically stable to inversion. While nitrogen inversion can occur in some amines, the barrier to inversion in acyclic and cyclic N-oxides is substantial, making the separation of the resulting diastereomers feasible.

Isomeric Characterization and Separation Techniques for this compound

The characterization and separation of isomers are critical for understanding the properties of this compound, particularly due to the isomerism introduced upon N-oxidation.

Isomeric Characterization

The primary isomers of concern are diastereomers. Starting with a single enantiomer of noscapine, such as the naturally occurring (-)-α-noscapine, oxidation of the nitrogen atom can result in two distinct diastereomers, differing in the configuration (R or S) at the newly formed chiral nitrogen center.

Key analytical techniques for their characterization include:

Mass Spectrometry (MS): Confirms the formation of the N-oxide by identifying the correct molecular ion peak, which corresponds to the mass of noscapine plus one oxygen atom (M+16). researchgate.net The molecular formula for the N-oxide base is C22H23NO8. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between diastereomers. The chemical shifts of the protons and carbons near the new chiral nitrogen center, especially the N-methyl group and the adjacent methylene protons, will differ significantly between the two diastereomers due to their different spatial environments.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the N-oxide functional group through its characteristic stretching vibrations, distinguishing the product from the parent noscapine. nih.gov It can also identify characteristic bands of the alkaloid ring system and carbonyl group. nih.gov

Separation Techniques

The separation of the diastereomeric N-oxides is achievable using modern chromatographic and electrophoretic methods. The different physical properties and spatial arrangements of the diastereomers allow for their resolution.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard and effective method for separating noscapine from its related impurities and degradation products. This technique can be readily adapted to separate the diastereomers of this compound. A C18 column with a mobile phase consisting of an appropriate buffer (e.g., octane (B31449) sulfonic acid buffer) and an organic modifier like acetonitrile (B52724) is a common starting point. The different interactions of the diastereomers with the stationary phase lead to different retention times, enabling their separation.

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is a highly effective technique for separating isomers of N-oxides, as demonstrated with compounds like deprenyl-N-oxide. researchgate.netnih.gov By introducing a chiral selector, such as a cyclodextrin (B1172386) derivative, into the background electrolyte, enantiomeric and diastereomeric separation can be achieved. researchgate.netnih.gov The choice of cyclodextrin is crucial; for instance, charged derivatives like carboxymethyl-β-cyclodextrin (CMBCD) or neutral derivatives like 2-hydroxypropyl-β-cyclodextrin (HPBCD) have shown outstanding selectivity for separating N-oxide isomers by forming transient, diastereomeric inclusion complexes with different mobilities. researchgate.netnih.gov

The following table summarizes potential separation techniques:

| Technique | Stationary/Selector Phase | Principle of Separation | Reference |

| RP-HPLC | C18 or similar non-polar phase | Differential partitioning of diastereomers between the stationary and mobile phases based on polarity and shape. | |

| Capillary Electrophoresis (CE) | Chiral Selector (e.g., Cyclodextrins) in buffer | Differential migration speeds based on the formation of transient diastereomeric complexes between the analyte isomers and the chiral selector. | researchgate.netnih.gov |

Preclinical Pharmacological Investigations of Noscapine N Oxide Hydrochloride

Cellular and Molecular Mechanisms of Action of Noscapine (B1679977) N-Oxide Hydrochloride

Interaction with Microtubule Dynamics and Tubulin Polymerization

One study mentioned a "Noscapine NPN derivative" that severely disrupts the microtubule network and prevents their reassembly, suggesting that modifications to the noscapine structure can significantly impact its interaction with tubulin. nih.gov However, whether "NPN" relates to the N-oxide form is not specified.

The interaction of noscapine and its derivatives with tubulin is a key area of interest for its potential anticancer effects. The subtle alteration of microtubule dynamics is thought to be sufficient to arrest the cell cycle in mitosis, leading to apoptosis in cancer cells, while having a less severe impact on normal cells. nih.gov

Cell Cycle Arrest and Apoptotic Pathway Modulation by Noscapine N-Oxide Hydrochloride

Specific data on cell cycle arrest and apoptosis induction by this compound is not available in the current body of scientific literature. However, the effects of the parent compound, noscapine, are well-documented. Noscapine has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. nih.gov This arrest is a direct consequence of its effects on microtubule dynamics, which disrupts the formation and function of the mitotic spindle.

Following mitotic arrest, noscapine triggers apoptosis, or programmed cell death, in cancer cells. nih.gov This apoptotic response is mediated through various signaling pathways. Studies have indicated that noscapine-induced apoptosis involves both intrinsic and extrinsic pathways. mdpi.com The intrinsic pathway is often initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executive enzymes of apoptosis. mdpi.com The extrinsic pathway can be triggered by the activation of death receptors on the cell surface. mdpi.com

Derivatives of noscapine have also been shown to be potent inducers of apoptosis. For instance, certain amino acid conjugates of noscapine have demonstrated significantly higher apoptotic activity compared to the parent compound in breast cancer models. acs.org

Autophagy Induction and Regulation by this compound

There is currently a lack of specific research on the induction and regulation of autophagy by this compound. Autophagy is a cellular process involving the degradation of cellular components through lysosomes, and its interplay with apoptosis is complex, sometimes promoting cell survival and other times contributing to cell death.

Studies on the parent compound, noscapine, and its derivatives have begun to explore this area. It has been noted that autophagy is linked to the rearrangement of microtubule light-chain proteins, which are involved in the formation of autophagic vesicles. nih.gov Given noscapine's effect on microtubules, it is plausible that it could influence autophagy. Some evidence suggests that under certain conditions, noscapine and its derivatives can be involved in the autophagic process. nih.gov However, the precise mechanisms and the conditions under which noscapine or its N-oxide derivative might induce or regulate autophagy require further investigation.

Modulation of Signal Transduction Pathways (e.g., MAPK, PI3K/Akt, NF-κB)

Direct evidence for the modulation of specific signal transduction pathways by this compound is not currently available. However, research on noscapine has identified its influence on several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. There is evidence to suggest that noscapine's anticancer effects may, in part, be mediated through the modulation of this pathway.

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling route that promotes cell survival and proliferation. Some studies on noscapine derivatives have explored their interaction with this pathway, suggesting that its inhibition could be a component of their anticancer activity.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival. Studies have shown that brominated derivatives of noscapine can inhibit the secretion of pro-inflammatory cytokines like TNF-α, which is a known activator of the NF-κB pathway. nih.gov This suggests that certain noscapine compounds can modulate NF-κB signaling.

Gene Expression and Proteomic Profiling in Response to this compound

Specific gene expression and proteomic profiling studies for this compound have not been reported. Such studies on the parent compound, noscapine, and its analogs have provided insights into the broader cellular response to these compounds.

These analyses would be instrumental in identifying the full spectrum of molecular targets and pathways affected by this compound. Techniques like microarray analysis and mass spectrometry-based proteomics could reveal changes in the expression of genes and proteins involved in cell cycle regulation, apoptosis, DNA repair, and other critical cellular functions, offering a more comprehensive understanding of its mechanism of action.

DNA Damage and Repair Mechanisms Influenced by this compound

There is no direct evidence to suggest that this compound causes direct DNA damage. The primary mechanism of action of its parent compound, noscapine, is through the disruption of microtubule function rather than direct interaction with DNA.

However, by inducing mitotic arrest and apoptosis, noscapine indirectly leads to DNA fragmentation, a hallmark of late-stage apoptosis. This is a consequence of the cell's self-destruction program rather than a direct genotoxic effect of the compound. Studies on noscapine derivatives have shown an increase in apoptotic bodies and DNA fragmentation in cancer cells following treatment. mdpi.com

The influence of this compound on DNA repair mechanisms has not been investigated. Some anticancer agents can enhance the efficacy of DNA-damaging therapies by inhibiting DNA repair pathways. Whether this compound possesses such properties remains an open area for future research.

Epigenetic Modifications Induced by this compound

Current research into the anticancer mechanisms of noscapine and its analogues has predominantly focused on their interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to mitotic arrest in cancer cells. researchgate.net While these compounds induce apoptosis and affect various signaling pathways, there is a lack of specific studies detailing direct epigenetic modifications, such as DNA methylation or histone acetylation, as a primary mechanism of action. The antitumor effects observed are largely attributed to the compound's ability to bind to tubulin, alter its conformation, and arrest the cell cycle, rather than through direct epigenetic changes. researchgate.netresearchgate.net

In Vitro Efficacy Studies of this compound

In vitro studies have been crucial in elucidating the anticancer potential of noscapine and its derivatives across a range of cell types.

Noscapine and its derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The activity is often dose-dependent and varies based on the specific derivative and cell line. For instance, noscapine has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells and various breast cancer cell lines. nih.govnih.gov Analogs have been developed to enhance this potency. The brominated derivative of noscapine, for example, is reported to be 5 to 40 times more potent than the parent compound. nih.gov Studies have also highlighted the selective and potent antiproliferative effect of noscapine derivatives against cancerous cells, with less impact on normal cells. nih.gov

Below is a table summarizing the antiproliferative activity of noscapine and its derivatives in different cell lines.

| Compound/Derivative | Cell Line | Key Findings | IC50 Value |

| Noscapine | H460 (Non-small cell lung cancer) | Induces apoptosis at 30 and 40 µM concentrations. nih.gov | Not specified |

| Noscapine | MCF-7 (Breast cancer) | Inhibits growth and proliferation. nih.govresearchgate.net | 73 µM nih.gov |

| Noscapine–Tryptophan Conjugate | A549 (Lung cancer) | Showed better anticancer activity than noscapine alone. nih.gov | 32 µM nih.gov |

| Noscapine–Phenylalanine Conjugate | 4T1 (Mammary carcinoma) | More potent than noscapine. semanticscholar.org | 11.2 µM semanticscholar.org |

| Noscapine–Tryptophan Conjugate | 4T1 (Mammary carcinoma) | More potent than noscapine. semanticscholar.org | 16.3 µM semanticscholar.org |

| Cotarnine (B190853)–Tryptophan Conjugate | 4T1 (Mammary carcinoma) | More potent than cotarnine. semanticscholar.org | 54.5 µM semanticscholar.org |

| Cl-noscapine | Endothelial Cells | Inhibited cord formation. nih.gov | 50.76 µM nih.gov |

| Br-noscapine | Endothelial Cells | Inhibited cord formation. nih.gov | 90.08 µM nih.gov |

| Folate-noscapine | Endothelial Cells | Inhibited cord formation. nih.gov | 18.44 µM nih.gov |

Noscapine has been shown to work synergistically with several conventional chemotherapeutic agents, enhancing their anticancer effects. This suggests that it could be used in combination therapies to potentially increase efficacy and reduce the required doses of more toxic drugs. nih.gov For example, combining noscapine with doxorubicin (B1662922) has demonstrated a synergistic interaction in triple-negative breast cancer cells. nih.gov Similarly, its combination with gemcitabine (B846) resulted in a greater inhibition of lung tumor growth than either agent used alone. nih.gov In glioblastoma cells, noscapine increased the cytotoxicity of standard chemotherapeutics like temozolomide (B1682018) (TMZ), carmustine (B1668450) (BCNU), and cisplatin. nih.gov

The table below outlines the synergistic effects observed in preclinical studies.

| Research Agent | Cancer Type/Cell Line | Key Findings |

| Doxorubicin | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | Combination resulted in 39.4% to 82.9% synergistic growth inhibition. nih.gov |

| Gemcitabine | Non-Small-Cell Lung Cancer | Combination inhibited tumor growth by 82.9%, compared to 34.2% (noscapine alone) and 39.4% (gemcitabine alone). nih.gov |

| Temozolomide (TMZ) | Glioblastoma (U87MG) | Noscapine synergistically enhanced the apoptosis-inducing effect of TMZ. nih.gov |

| Carmustine (BCNU) | Glioblastoma (U87MG) | Noscapine synergistically enhanced the apoptosis-inducing effect of BCNU. nih.gov |

| Cisplatin (CIS) | Glioblastoma (U87MG) | Noscapine synergistically enhanced the apoptosis-inducing effect of CIS. nih.gov |

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. nih.gov Noscapine and its derivatives have demonstrated notable anti-angiogenic properties. Studies have shown that noscapine can downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) in human glioma cells, which in turn reduces the secretion of the potent angiogenic factor, Vascular Endothelial Growth Factor (VEGF). nih.gov Furthermore, noscapine derivatives have been observed to significantly inhibit the formation of new blood vessels by endothelial cells in a dose-dependent manner. nih.govnih.gov This anti-angiogenic activity appears to stem from the inhibition of vital steps in the angiogenesis cascade rather than direct cytotoxicity to endothelial cells. nih.gov

Noscapine and its derivatives exhibit immunomodulatory properties, particularly anti-inflammatory effects. nih.govwikipedia.org The brominated form of noscapine has been shown to inhibit the secretion of the pro-inflammatory cytokine TNF-α and the chemokine IP-10/CXCL10 from macrophages without affecting the viability of the macrophages themselves. nih.gov This derivative also inhibits toll-like receptors (TLR) in human and mouse macrophages. nih.govwikipedia.org Further studies have indicated that noscapine can significantly reduce levels of other proinflammatory factors, including Interleukin-6 (IL-6). wikipedia.orgnih.gov In models of inflammation, noscapine derivatives have demonstrated significant anti-inflammatory effects. wikipedia.org

In Vivo Preclinical Efficacy Studies in Non-Human Models

The anticancer activity of noscapine and its analogs has been confirmed in several in vivo preclinical models. In a non-small cell lung cancer xenograft model, oral administration of noscapine led to significant reductions in tumor volume. nih.govnih.gov Specifically, after a 28-day study, reductions in tumor volumes of 49%, 65%, 86%, and 93% were observed at different dosages. nih.gov

Similarly, in murine models of breast cancer, noscapinoids have shown efficacy. A noscapine-tryptophan conjugate was found to inhibit the growth of 4T1 mammary carcinoma tumors more effectively than noscapine alone. semanticscholar.orgacs.org In a 30-day study, the mean tumor volume in animals treated with a noscapine-tryptophan conjugate was 576 mm³, compared to 1181.7 mm³ for noscapine and 3165.3 mm³ in the control group. acs.org Noscapine has also been effective in reducing human breast tumors implanted in athymic mice by as much as 80% and shrinking tumors from MDA-MB-231 xenografts. nih.gov

Efficacy in Xenograft and Allograft Tumor Models

There is no available data from preclinical studies investigating the efficacy of this compound in either xenograft or allograft tumor models. Research has focused on the anti-tumor properties of noscapine, which has been shown to reduce tumor volume in various cancer models, including non-small cell lung cancer and breast cancer xenografts. nih.govnih.gov However, these findings cannot be directly extrapolated to its N-oxide hydrochloride derivative, as the chemical modification could significantly alter its pharmacokinetic and pharmacodynamic properties.

Evaluation in Inflammatory Disease Models

Scientific literature lacks studies evaluating the effects of this compound in animal models of inflammatory diseases. The parent compound, noscapine, has demonstrated anti-inflammatory effects in models of septic inflammation and inflammatory bowel disease by reducing pro-inflammatory cytokines. nih.gov Specific investigations are required to determine if this compound possesses similar or altered anti-inflammatory activity.

Neuroprotective or Neurodegenerative Disease Model Investigations

There is a notable absence of research on the potential neuroprotective or therapeutic effects of this compound in animal models of neurodegenerative diseases. Noscapine has been studied for its neuroprotective properties, with some research indicating it can normalize axonal transport and show therapeutic efficacy in models of Parkinson's Disease and Amyotrophic Lateral Sclerosis. nih.govresearchgate.net Whether the N-oxide hydrochloride derivative shares these neuroprotective capabilities remains uninvestigated.

Cardiovascular and Metabolic Syndrome Model Studies

No preclinical studies have been published regarding the effects of this compound in animal models of cardiovascular or metabolic syndrome. While some research has explored the cardiovascular effects of related compounds, there is no specific data available for this compound.

Pathophysiological Outcome Measures in Animal Models

Consistent with the lack of efficacy studies in various disease models, there is no information available on the pathophysiological outcome measures following the administration of this compound in animal models. Such measures would be critical in understanding the compound's mechanism of action and potential therapeutic effects.

Preclinical Pharmacokinetic and Biotransformation Studies of Noscapine N Oxide Hydrochloride

Absorption and Distribution Kinetics of Noscapine (B1679977) in Preclinical Biological Systems

The absorption and distribution of Noscapine have been characterized in various preclinical models to understand its transit and localization within biological systems following administration.

Disclaimer: The following data pertains to Noscapine, not Noscapine N-Oxide Hydrochloride.

Table 1: Caco-2 Permeability Assay Considerations for Drug Absorption

| Parameter | Description | Relevance to Noscapine (Inferred) |

| Apparent Permeability Coefficient (Papp) | A measure of the rate of passage of a compound across the Caco-2 cell monolayer. | Expected to be in a range indicative of moderate to good absorption based on in vivo data. |

| Efflux Ratio | The ratio of Papp in the basolateral-to-apical direction versus the apical-to-basolateral direction. A ratio >2 suggests active efflux. | Analogues have been shown not to be P-gp substrates, suggesting a low efflux ratio for Noscapine itself. nih.gov |

| Transport Mechanism | Indicates whether the compound crosses the membrane via passive diffusion, active transport, or both. | Noscapine likely utilizes passive diffusion, though carrier-mediated transport cannot be ruled out without specific studies. |

Note: This table is illustrative and based on general principles of Caco-2 assays and inferred properties of Noscapine from related studies.

Disclaimer: The following data pertains to Noscapine, not this compound.

Following absorption, Noscapine is widely distributed throughout the body. Pharmacokinetic studies in mice have shown that after oral administration, Noscapine is rapidly absorbed and distributed to various tissues. researchgate.net The volume of distribution (Vd) of Noscapine in mice was determined to be 5.05 L, which suggests extensive tissue distribution. nih.gov This wide distribution is a critical factor in its investigation as a therapeutic agent for conditions affecting various organs.

Disclaimer: The following data pertains to Noscapine, not this compound.

A significant finding in preclinical studies is the ability of Noscapine to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain, and the ability of a compound to permeate it is crucial for treating central nervous system disorders. nih.gov Research has demonstrated that Noscapine effectively crosses the BBB at rates comparable to agents with known central nervous system activity, such as morphine. This property is consistent with its historical use as a centrally acting cough suppressant and supports its investigation for neurological applications like glioblastoma.

Biotransformation and Metabolic Fate of Noscapine

The biotransformation of Noscapine involves several metabolic pathways, leading to the formation of various metabolites that are then excreted from the body.

Disclaimer: The following data pertains to Noscapine, not this compound.

In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing metabolic stability and identifying the enzymes responsible for a drug's metabolism. researchgate.netspringernature.com These systems contain key drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov

Studies using human and mouse liver microsomes (HLMs and MLMs) have identified several phase I metabolites of Noscapine. nih.gov The primary metabolic pathways include O-demethylation, C-C bond cleavage, and cleavage of the methylenedioxy group. nih.gov In vitro investigations revealed the formation of an N-demethylated metabolite, two hydroxylated metabolites, and a metabolite that underwent both demethylation and cleavage of the methylenedioxy group. nih.gov Recombinant enzyme screening has implicated several CYPs, flavin-containing monooxygenase 1 (FMO1), and UGTs (UGT1A1, UGT1A3, UGT1A9, and UGT2B7) in the metabolism of Noscapine. nih.gov

Table 2: In Vitro Metabolites of Noscapine Identified in Liver Microsome Incubations

| Putative Metabolite | Metabolic Reaction |

| N-desmethylnoscapine | N-demethylation |

| Hydroxylated noscapine (x2) | Hydroxylation |

| Demethylated and methylenedioxy-cleaved noscapine | O-demethylation and methylenedioxy group cleavage |

| Bis-demethylated noscapine | O-demethylation at two positions |

| Glucuronide conjugates | Glucuronidation |

Source: Data compiled from in vitro studies with mouse and human liver microsomes. nih.gov

Disclaimer: The following data pertains to Noscapine, not this compound.

In vivo studies in animal models, such as mice, rats, and rabbits, confirm the extensive metabolism of Noscapine observed in vitro. nih.gov Analysis of urine and feces from mice treated with Noscapine led to the identification of several novel phase I and phase II metabolites. nih.gov

The major metabolites identified in the urine of rats, rabbits, and humans include products of C-C bond cleavage: meconine and cotarnine (B190853). Meconine was found to be a major metabolite across these species. Additionally, hydrocotarnine (B1197335) and unchanged Noscapine were excreted in smaller amounts. More recent, comprehensive profiling in mice also identified glucuronide conjugates as significant phase II metabolites. nih.gov

Table 3: Major Metabolites of Noscapine Identified in In Vivo Animal Studies

| Metabolite | Species Detected In | Excretion Route | Metabolic Pathway |

| Meconine | Rats, Rabbits, Humans | Urine | C-C bond cleavage |

| Cotarnine | Rats, Rabbits, Humans | Urine | C-C bond cleavage |

| Hydrocotarnine | Rats, Rabbits, Humans | Urine | Reduction |

| Glucuronide conjugates | Mice | Urine, Feces | Glucuronidation (Phase II) |

Source: Data compiled from multiple in vivo metabolic studies. nih.gov

Enzyme Systems Involved in the Metabolism of this compound

Direct studies identifying the specific enzyme systems involved in the metabolism of this compound are scarce. However, the metabolism of the parent compound, noscapine, has been well-documented, offering insights into the potential enzymatic pathways.

Noscapine undergoes extensive phase I and phase II metabolism. The primary phase I enzymes responsible for the biotransformation of noscapine are members of the Cytochrome P450 (CYP) superfamily. nih.gov In vitro studies using human liver microsomes and recombinant CYP isoforms have identified several key enzymes involved in noscapine metabolism.

Key CYP Isoforms in Noscapine Metabolism:

CYP3A4 and CYP3A5: These are major enzymes involved in the metabolism of many of noscapine's metabolites. nih.gov

CYP2C9: This isoform, along with its allelic variants (CYP2C92 and CYP2C93), shows high catalytic activity towards the formation of certain noscapine metabolites. nih.gov

CYP2D6: This enzyme is also implicated in the metabolism of noscapine.

Other contributing CYPs: CYP1A1, CYP1A2, CYP2C19, and the fetal isoform CYP3A7 also play a role in the metabolic pathways of noscapine. nih.gov

Flavin-containing monooxygenases (FMOs), specifically FMO1, have also been shown to be involved in the metabolism of noscapine. nih.gov N-oxidation is a common metabolic pathway for tertiary amines, often catalyzed by both CYP and FMO systems. mdpi.com Therefore, it is plausible that the formation of Noscapine N-Oxide from noscapine in vivo would be mediated by these enzyme families.

Phase II metabolism of noscapine involves glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs). The primary isoforms involved are UGT1A1, UGT1A3, UGT1A9, and UGT2B7. nih.gov

Table 1: Enzyme Systems Involved in the Metabolism of Noscapine

| Enzyme Family | Specific Enzymes | Role in Noscapine Metabolism |

| Cytochrome P450 (CYP) | CYP3A4, CYP3A5, CYP2C9, CYP2D6, CYP1A1/2, CYP2C19, CYP3A7 | Primary phase I metabolism, including demethylation, hydroxylation, and cleavage of the methylenedioxy group. nih.gov |

| Flavin-containing Monooxygenase (FMO) | FMO1 | Contributes to phase I metabolism. nih.gov |

| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A3, UGT1A9, UGT2B7 | Phase II metabolism (glucuronidation) of noscapine and its phase I metabolites. nih.gov |

Prodrug Potential and Bioreduction to Noscapine

The concept of N-oxide derivatives as prodrugs is an established strategy in drug development. N-oxides are often more water-soluble than their parent tertiary amines, which can improve formulation and bioavailability. Once administered, they can be reduced back to the active parent drug in vivo.

This compound serves as a key intermediate in the chemical synthesis of N-demethylated noscapine, a compound with enhanced cytotoxic activity against some cancer cell lines compared to noscapine itself. nih.gov The synthetic process involves the oxidation of noscapine to its N-oxide, which is isolated as a hydrochloride salt, followed by catalytic reduction to yield the desired product. nih.gov

While the primary documented role of this compound is in chemical synthesis, the potential for its in vivo bioreduction to noscapine exists. The reduction of N-oxides can be mediated by various enzyme systems, including cytochrome P450 reductases and gut microbiota. This bioreduction would effectively render Noscapine N-Oxide a prodrug of noscapine. Recent research has also demonstrated that radiotherapy can induce the reduction of N-oxides, presenting a potential tumor-targeted prodrug activation strategy. However, specific preclinical studies confirming the extent and rate of in vivo bioreduction of this compound to noscapine are not currently available.

Excretion Pathways of this compound and its Metabolites in Preclinical Models

There is no specific information available on the excretion pathways of this compound and its unique metabolites in preclinical models. The excretion profile of the parent compound, noscapine, has been studied in various species, including rats, rabbits, and humans.

Noscapine and its metabolites are primarily excreted in the urine and feces. nih.gov In mice treated with noscapine, various metabolites, including N-demethylated, hydroxylated, and bis-demethylated forms, as well as glucuronide conjugates, were detected in both urine and feces. nih.gov The primary metabolites of noscapine found in urine are cotarnine and meconine. wikipedia.org

Protein Binding Characteristics of this compound

Direct data on the protein binding characteristics of this compound are not available in the scientific literature. However, the protein binding of the parent compound, noscapine, has been investigated.

In human serum, noscapine is highly bound to plasma proteins, with a binding of approximately 93%. The binding is linear within the range of therapeutic concentrations. The primary binding proteins for noscapine are:

Albumin: This is the major binding protein for noscapine.

Alpha 1-acid glycoprotein (B1211001) (AAG): Noscapine also exhibits substantial binding to this protein.

The high degree of protein binding of noscapine suggests that its distribution and availability at the site of action are influenced by its interaction with these plasma proteins. The protein binding characteristics of this compound are likely to differ from those of noscapine due to the introduction of the polar N-oxide group, but this has not been experimentally determined.

Table 2: Protein Binding of Noscapine in Human Serum

| Parameter | Value | Reference |

| Percentage Bound | 93 ± 0.2% | |

| Major Binding Proteins | Albumin, Alpha 1-acid glycoprotein |

Structure Activity Relationships Sar and Molecular Design of Noscapine N Oxide Hydrochloride Derivatives

Correlating Structural Modifications of Noscapine (B1679977) N-Oxide with Biological Activity

While specific and extensive research on the structure-activity relationships of a wide array of Noscapine N-Oxide Hydrochloride derivatives is not abundantly present in publicly available literature, a foundational understanding can be extrapolated from the extensive studies on the parent noscapine molecule. The core noscapine scaffold offers several positions where modifications have been shown to significantly impact biological activity. acs.org

The introduction of the N-oxide group itself is a critical structural modification. The nitrogen atom at the 6-position of the isoquinoline (B145761) ring in noscapine is a tertiary amine. acs.org Its oxidation to an N-oxide introduces a polar functional group, which can be expected to increase the molecule's hydrophilicity. This change can influence the compound's solubility, membrane permeability, and interaction with biological targets. The hydrochloride salt form further enhances its solubility in aqueous media.

Further modifications to the Noscapine N-Oxide scaffold would likely follow the SAR trends observed for noscapine. Key positions for modification on the noscapine molecule include:

The C-9 position of the isoquinoline ring: Introduction of various functional groups at this position, such as halogens (bromo, chloro), nitro, and amino groups, has been shown to enhance anticancer activity in noscapine analogs. colab.ws It is plausible that similar substitutions on the Noscapine N-Oxide backbone could yield derivatives with potent biological effects.

The C-6' position: Modifications at this position, including the replacement of the N-methyl group with other alkyl or acyl groups, have been explored in noscapine to improve efficacy.

The lactone ring: Reduction of the lactone to a cyclic ether has been a strategy to create more potent noscapine analogs. dissertation.com Applying this modification to Noscapine N-Oxide could lead to a novel class of derivatives.

The isoquinoline and phthalide (B148349) scaffolds: Conjugation of amino acids to the noscapine structure has been shown to significantly increase its cytotoxic properties. acs.orgnih.gov This strategy could be applied to the Noscapine N-Oxide framework.

The table below summarizes the observed effects of key structural modifications on the parent noscapine molecule, which can serve as a predictive guide for the design of future Noscapine N-Oxide derivatives.

| Modification Site | Modification | Observed Effect on Biological Activity of Noscapine Analogs | Reference |

| C-9 | Halogenation (e.g., Bromination) | Enhanced tubulin binding and anticancer activity. | colab.ws |

| C-9 | Nitration | Increased apoptosis-inducing activity in drug-resistant cancer cells. | colab.ws |

| C-6' | N-demethylation and substitution | Varied effects depending on the substituent; some N-acyl and N-carbamoyl derivatives showed altered activity. | |

| Lactone Ring | Reduction to cyclic ether | Increased cytotoxicity in certain cancer cell lines. | dissertation.com |

| C-6 | Amino acid conjugation | Significantly enhanced antiproliferative activity. | acs.orgnih.gov |

Identification of Key Pharmacophores within the Noscapine N-Oxide Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. For noscapine and its analogs, the key pharmacophoric features for their anticancer activity are generally understood to be centered around their ability to bind to tubulin. nih.gov

The essential pharmacophoric elements of the noscapine scaffold include:

The phthalideisoquinoline core: This rigid heterocyclic system provides the fundamental shape and orientation for interaction with the binding site on tubulin.

The dimethoxy-substituted aromatic ring of the phthalide moiety: These methoxy (B1213986) groups are crucial for binding affinity.

The stereochemistry at C-1 and C-9: The specific spatial arrangement of the phthalide and isoquinoline rings is critical for activity.

The introduction of the N-oxide group in Noscapine N-Oxide adds a new potential pharmacophoric feature. The N-O bond is polar and the oxygen atom can act as a hydrogen bond acceptor. This could lead to new or enhanced interactions with the tubulin binding site, potentially altering the binding affinity and specificity compared to the parent noscapine. The hydrochloride salt form, while primarily influencing formulation and solubility, does not directly participate in the pharmacophore but ensures the molecule is in a state amenable to biological testing and administration.

Rational Design Strategies for Enhanced Efficacy or Targeted Delivery

Rational drug design aims to develop new therapeutic agents based on a known biological target. For Noscapine N-Oxide, these strategies would leverage the existing knowledge of noscapine's mechanism of action and SAR.

Strategies for Enhanced Efficacy:

Bioisosteric Replacement: The N-oxide group itself can be considered a bioisostere of other functional groups. Further exploration could involve replacing it with other polar groups to fine-tune the electronic and steric properties of the molecule.

Combination of Favorable Modifications: Based on the SAR of noscapine, a rational approach would be to combine modifications known to enhance activity. For example, synthesizing a 9-bromo-Noscapine N-Oxide derivative would merge the benefits of halogenation at the C-9 position with the altered properties conferred by the N-oxide.

Computational Modeling: Molecular docking studies can be employed to predict the binding affinity of virtual Noscapine N-Oxide derivatives to the tubulin binding site. This in silico screening can help prioritize the synthesis of compounds with the highest predicted potency.

Strategies for Targeted Delivery:

Prodrug Approach: The N-oxide functionality can sometimes be metabolically reduced back to the parent amine in vivo. This raises the possibility of designing Noscapine N-Oxide derivatives as prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.

Conjugation to Targeting Moieties: The Noscapine N-Oxide scaffold could be chemically linked to molecules that target specific cancer cells, such as antibodies or ligands for overexpressed receptors on tumor cells. This would concentrate the cytotoxic agent at the site of action, potentially reducing systemic toxicity. For instance, conjugation to amino acids has already shown promise in enhancing the anticancer properties of noscapine. acs.orgnih.gov

Stereochemical Influences on the Biological Activity of this compound

Stereochemistry plays a crucial role in the biological activity of most chiral drugs, and noscapine is no exception. The natural, biologically active form of noscapine is (-)-α-noscapine, which has a specific three-dimensional structure. The key stereocenters in noscapine are at the C-1 and C-9 positions, which dictate the relative orientation of the phthalide and isoquinoline ring systems.

The process of N-oxidation does not affect the existing stereocenters at C-1 and C-9. Therefore, this compound derived from (-)-α-noscapine will retain the parent molecule's core stereochemical configuration. It is highly probable that the stereochemical requirements for the biological activity of Noscapine N-Oxide derivatives will be the same as for noscapine itself. Any alteration of the stereochemistry at C-1 and C-9 would likely lead to a significant decrease or loss of activity, as this would disrupt the optimal fit within the tubulin binding pocket. The nitrogen atom in the N-oxide can also be a chiral center if the substituents are appropriate, adding another layer of stereochemical complexity to be considered in the design of new derivatives.

Computational and Theoretical Chemistry Studies of Noscapine N Oxide Hydrochloride

Molecular Docking and Ligand-Target Interactions of Noscapine (B1679977) N-Oxide Hydrochloride

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as Noscapine N-Oxide Hydrochloride, might interact with a biological target, typically a protein.

For the parent compound, noscapine, and its various analogues, molecular docking studies have been extensively performed to elucidate their binding mechanisms with targets like tubulin and viral proteases. Current time information in Houston, TX, US.nih.govacs.orgresearchgate.netnih.govresearchgate.net For instance, studies on noscapine derivatives have identified key interactions within the binding pocket of tubulin, a protein involved in cell division, which is a target for some anticancer drugs. nih.govresearchgate.netnih.gov These studies often reveal hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein. The results would be analyzed to predict its binding affinity and interaction patterns. The introduction of the N-oxide group would likely alter the electronic and steric properties compared to noscapine, potentially leading to different or stronger interactions with target residues. The hydrochloride salt form would also be a consideration in preparing the ligand for docking simulations.

Table 1: Potential Interacting Residues of this compound with a Hypothetical Target Protein (Based on Noscapine Studies)

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bonding | ASN, SER, TYR, LYS, GLY |

| Hydrophobic Interactions | PHE, LEU, VAL, ALA |

| π-π Stacking | TYR, PHE, HIS |

| π-Alkyl Interactions | LYS, ARG, MET |

This table is illustrative and based on known interactions of noscapine analogues. nih.gov Specific interactions for this compound would require dedicated docking studies.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For drug-receptor complexes, MD simulations can assess the stability of the binding predicted by molecular docking and provide a more accurate estimation of the binding free energy.

Studies on noscapine have utilized MD simulations to confirm the stability of its binding to targets such as the main protease of SARS-CoV-2. acs.org These simulations can reveal how the ligand and protein adapt to each other and the role of solvent molecules in the binding process. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are calculated to assess the stability of the complex. acs.org

An MD simulation of this compound bound to a target protein would offer insights into its dynamic behavior in a biological environment. It would help to understand if the N-oxide modification enhances or diminishes the stability of the complex compared to the parent noscapine.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic properties of molecules, such as charge distribution, molecular orbitals (HOMO-LUMO), and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its interactions with biological targets.

For N-oxide containing molecules, quantum chemical studies can be particularly insightful. The N-oxide group is known to be highly polar and can form strong hydrogen bonds, which can be critical for biological activity. nih.gov Quantum calculations on this compound could precisely quantify the changes in electron distribution caused by the N-oxidation and protonation, providing a basis for understanding its altered reactivity and interaction potential compared to noscapine.

ADME Prediction Models for this compound

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are essential tools in drug discovery for predicting the pharmacokinetic properties of a compound. These models use the chemical structure of a molecule to estimate properties like solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

While specific ADME predictions for this compound are not available, general properties of N-oxides suggest that it might have increased water solubility and decreased membrane permeability compared to noscapine. nih.gov The N-oxide functionality can also influence metabolic pathways. In silico tools like SwissADME, pkCSM, or others could be employed to generate a detailed ADME profile for this compound.

Table 2: Predicted Physicochemical Properties of Noscapine N-Oxide (from PubChem)

| Property | Value |

| Molecular Formula | C22H23NO8 |

| Molecular Weight | 429.4 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 3 |

Source: PubChem CID 419988. nih.gov These are computed properties and may differ from experimental values.

In Silico Screening for Novel Biological Targets of this compound

In silico screening, including reverse docking and pharmacophore modeling, can be used to search for potential new biological targets for a given compound. By screening the structure of this compound against a library of known protein structures, it might be possible to identify novel proteins with which it could interact.

Given that noscapine itself has been investigated for various therapeutic effects beyond its use as a cough suppressant, including anticancer and antiviral activities, it is plausible that this compound could also have a diverse pharmacological profile. Current time information in Houston, TX, US.mdpi.com In silico target prediction could open up new avenues for research into the therapeutic potential of this specific derivative. The altered electronic and steric profile of the N-oxide could lead it to interact with targets that are not significantly affected by the parent noscapine.

Analytical Methodologies for Detection and Quantification of Noscapine N Oxide Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Noscapine (B1679977) N-Oxide Hydrochloride from its parent compound and other related substances. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques.

The development of a stability-indicating HPLC method is essential for quantifying Noscapine N-Oxide Hydrochloride and distinguishing it from potential degradants and related impurities. Method development typically involves a systematic approach to optimize separation efficiency, peak shape, and run time.

Key Developmental Steps:

Column Selection: Reversed-phase columns, such as a C18 or C8, are commonly chosen for their ability to separate moderately polar compounds like Noscapine and its metabolites. A typical column might have dimensions of 250 mm x 4.6 mm with a 5 µm particle size, providing a balance of efficiency and backpressure.

Mobile Phase Optimization: The mobile phase usually consists of an aqueous buffer and an organic modifier. The pH of the buffer is a critical parameter; for amine-containing compounds like Noscapine N-Oxide, a slightly acidic pH (e.g., pH 3.0 using a phosphate (B84403) or acetate (B1210297) buffer) ensures consistent ionization and good peak shape. Acetonitrile (B52724) is a common organic modifier, and a gradient elution is often preferred over isocratic elution to achieve better resolution from the parent drug, Noscapine, and other metabolites within a reasonable analysis time. nsf.gov

Detection: A Photodiode Array (PDA) or UV detector is typically used. The detection wavelength is selected based on the UV absorbance maxima of this compound, which would be determined by scanning a pure standard of the compound. For the related compound Noscapine, detection is often performed around 232 nm or 260 nm. nsf.gov

Flow Rate and Temperature: A flow rate of 0.8 to 1.0 mL/min is standard for analytical scale columns. nsf.gov The column temperature is often maintained at an elevated level (e.g., 45°C) to improve peak symmetry and reduce viscosity.

Example HPLC Method Parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | |

| Mobile Phase A | 20 mM Ammonium Acetate Buffer, pH 4.5 | nsf.gov |

| Mobile Phase B | Acetonitrile | nsf.gov |

| Gradient | Time (min) | %B 0 | 20 25 | 70 30 | 70 32 | 20 40 | 20 | Adapted from |

| Flow Rate | 1.0 mL/min | nsf.gov |

| Column Temperature | 45°C | |

| Detection Wavelength | 240 nm (Hypothetical Absorbance Maxima) | N/A |

| Injection Volume | 20 µL | N/A |

For the quantification of trace levels of this compound, particularly in complex biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. researchgate.net

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. Ultra-performance liquid chromatography (UPLC) is often used to achieve faster separations and sharper peaks. nih.gov Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atom in the molecule is readily protonated.

The MS/MS detection relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process ensures high specificity. For Noscapine N-Oxide, with a molecular formula of C₂₂H₂₃NO₈, the expected monoisotopic mass is approximately 429.14 g/mol . The [M+H]⁺ precursor ion would be at m/z 430.1. The fragmentation pattern would need to be determined experimentally but would likely involve characteristic losses.

Hypothetical LC-MS/MS Parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Precursor Ion ([M+H]⁺) | m/z 430.1 | Calculated |

| Product Ion 1 (Quantitative) | m/z 220.1 (Hypothesized loss of C₉H₇O₅) | Adapted from nih.gov |

| Product Ion 2 (Qualitative) | m/z 210.1 (Hypothesized loss of C₁₁H₁₁NO₄) | Calculated |

| Dwell Time | 100 ms | N/A |

| Collision Energy | To be optimized experimentally | mdpi.com |

| Internal Standard | Deuterated Noscapine N-Oxide or a structurally similar compound | nih.gov |

Gas chromatography is generally not a suitable technique for the direct analysis of large, polar, and thermally labile molecules like this compound. sigmaaldrich.com Its high molecular weight and low volatility mean that it would not elute from a GC column without undergoing thermal degradation. While derivatization could theoretically be employed to increase volatility, this adds complexity and potential for analytical error. Therefore, LC-based methods are overwhelmingly preferred for the analysis of this compound and its non-volatile metabolites.

Spectroscopic Assays for In Vitro Quantification (e.g., UV-Vis, Fluorescence)

For in vitro studies and quantification in simple solutions, spectroscopic methods can provide a rapid and cost-effective alternative to chromatography.

UV-Vis Spectroscopy: Quantification can be achieved by measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λ_max). A calibration curve is constructed by plotting absorbance versus concentration using standards of known concentration, following the Beer-Lambert law. This method is straightforward but lacks the specificity of chromatography and is susceptible to interference from other UV-absorbing compounds in the sample matrix. Its primary use is for quantifying the compound in pure or simple research formulations.

Fluorescence Spectroscopy: If this compound is fluorescent, fluorescence spectroscopy can offer higher sensitivity and selectivity than UV-Vis absorption. The method involves exciting the molecule at a specific wavelength and measuring the emission at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte. The applicability of this technique depends entirely on the intrinsic fluorescence properties of the molecule, which must be determined experimentally.

Bioanalytical Method Validation for this compound in Biological Matrices

To ensure reliable data from preclinical studies, any LC-MS/MS method used to quantify this compound in biological matrices like plasma or tissue homogenates must be fully validated according to regulatory guidelines. nih.gov Validation confirms that the method is suitable for its intended purpose. researchgate.net

Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous matrix components. nih.gov

Linearity: The demonstration that the assay response is directly proportional to the analyte concentration over a defined range. A correlation coefficient (r²) of >0.99 is typically required.

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability of the results. Both are assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC). Acceptance criteria are typically within ±15% (±20% at the LLOQ). nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from a matrix to the response of the analyte in a clean solution. nih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response in a clean solution. The internal standard-normalized matrix factor should be consistent across different lots of the biological matrix.

Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Summary of Bioanalytical Validation Parameters and Typical Acceptance Criteria:

| Validation Parameter | Purpose | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Response in blank samples <20% of LLOQ response. | nih.gov |

| Linearity (r²) | Confirm a proportional response to concentration. | ≥ 0.99 | |

| Accuracy | Closeness of measured value to nominal value. | Within ±15% of nominal (±20% at LLOQ). | nih.gov |

| Precision (%CV) | Variability of replicate measurements. | ≤ 15% (≤ 20% at LLOQ). | nih.gov |

| Recovery | Efficiency of sample extraction. | Consistent, precise, and reproducible. | nih.gov |

| Matrix Effect | Assess ionization suppression or enhancement. | IS-normalized matrix factor CV ≤ 15%. | |

| Stability | Assess analyte degradation under various conditions. | Mean concentration within ±15% of nominal. |

Development of Robust Assays for this compound in Research Formulations